N,N-bis(cyanomethyl)benzamide

Catalog No.
S15564606
CAS No.
M.F
C11H9N3O
M. Wt
199.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-bis(cyanomethyl)benzamide

Product Name

N,N-bis(cyanomethyl)benzamide

IUPAC Name

N,N-bis(cyanomethyl)benzamide

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

InChI

InChI=1S/C11H9N3O/c12-6-8-14(9-7-13)11(15)10-4-2-1-3-5-10/h1-5H,8-9H2

InChI Key

FRUXIIRDYWNZKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC#N)CC#N

N,N-bis(cyanomethyl)benzamide is an organic compound characterized by its benzamide structure with two cyanomethyl substituents attached to the nitrogen atom. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique chemical properties and potential biological activities. The molecular formula of N,N-bis(cyanomethyl)benzamide is C11_{11}H10_{10}N2_{2}O, and it features a benzene ring bonded to an amide functional group, with cyanomethyl groups providing additional reactivity.

  • Nucleophilic Substitution: The cyanomethyl groups can undergo nucleophilic substitution reactions, where they can be replaced by various nucleophiles such as amines or thiols.
  • Condensation Reactions: The compound can react with carbonyl compounds to form heterocyclic structures through condensation reactions.
  • Reduction: N,N-bis(cyanomethyl)benzamide can be reduced to form primary amines or other derivatives, enhancing its utility in synthetic applications.

Research indicates that compounds containing cyanomethyl groups often exhibit significant biological activity. N,N-bis(cyanomethyl)benzamide has been investigated for its potential pharmacological properties, particularly in relation to enzyme interactions and receptor binding. The specific mechanisms of action are still under exploration, but there is evidence suggesting that it may influence various biochemical pathways, making it a candidate for further studies in drug development .

The synthesis of N,N-bis(cyanomethyl)benzamide typically involves the following steps:

  • Formation of Benzoyl Chloride: Starting from benzoic acid, benzoyl chloride is synthesized.
  • Reaction with Cyanomethylamine: Benzoyl chloride is then reacted with N,N-bis(cyanomethyl)amine in the presence of a base like triethylamine to facilitate the formation of the amide bond.
  • Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography .

N,N-bis(cyanomethyl)benzamide has potential applications in various domains:

  • Medicinal Chemistry: Its unique structure may lead to novel therapeutic agents targeting specific biological pathways.
  • Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex organic molecules.
  • Agricultural Chemistry: There is potential for developing insecticides or fungicides based on its chemical properties .

Interaction studies have shown that N,N-bis(cyanomethyl)benzamide can bind to specific biological targets, influencing their activity. These interactions are crucial for understanding the compound's pharmacodynamics and pharmacokinetics, which inform its potential use as a therapeutic agent. Further research is needed to elucidate the exact nature of these interactions and their implications for drug design .

Several compounds share structural similarities with N,N-bis(cyanomethyl)benzamide. Here are some notable examples:

Compound NameKey FeaturesUniqueness
4-tert-butyl-N,N-bis(cyanomethyl)benzamideContains a tert-butyl group along with cyanomethyl substituentsUnique steric effects due to tert-butyl group
3-bromo-N,N-bis(cyanomethyl)benzamideContains a bromine atom at the 3-positionEnhanced reactivity due to halogen presence
N,N-dimethylbenzamideLacks cyanomethyl groupsDifferent reactivity and biological properties
2-bromo-N,N-bis(cyanomethyl)benzamideContains a bromine atom at the 2-positionSpecific interactions due to halogen bonding

These comparisons highlight the uniqueness of N,N-bis(cyanomethyl)benzamide in terms of its functional groups and potential applications in medicinal chemistry and organic synthesis. Each compound's distinct properties contribute to its specific roles in research and industry, emphasizing the importance of structural variations in determining chemical behavior and biological activity.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

199.074561919 g/mol

Monoisotopic Mass

199.074561919 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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